molecular formula C17H15N3O B6347822 4-(2-Methoxyphenyl)-6-phenylpyrimidin-2-amine CAS No. 1354926-86-5

4-(2-Methoxyphenyl)-6-phenylpyrimidin-2-amine

Cat. No.: B6347822
CAS No.: 1354926-86-5
M. Wt: 277.32 g/mol
InChI Key: FZJSPRBDQMTJJK-UHFFFAOYSA-N
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Description

4-(2-Methoxyphenyl)-6-phenylpyrimidin-2-amine is a heterocyclic compound that features a pyrimidine ring substituted with a methoxyphenyl group at the 4-position and a phenyl group at the 6-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Methoxyphenyl)-6-phenylpyrimidin-2-amine typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 2-methoxybenzaldehyde with benzyl cyanide to form an intermediate, which is then cyclized with guanidine to yield the desired pyrimidine derivative . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like piperidine to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

4-(2-Methoxyphenyl)-6-phenylpyrimidin-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 4-(2-Methoxyphenyl)-6-phenylpyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. These interactions are often mediated by hydrogen bonding, hydrophobic interactions, and van der Waals forces .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2-Methoxyphenyl)-6-phenylpyrimidin-2-amine is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties.

Biological Activity

4-(2-Methoxyphenyl)-6-phenylpyrimidin-2-amine is an organic compound belonging to the pyrimidine class, characterized by its unique structure featuring a methoxyphenyl and a phenyl group. This compound has garnered attention for its potential biological activities, including anti-cancer and anti-inflammatory properties. The molecular formula is C17H15N3O, with a molecular weight of approximately 277.33 g/mol. Understanding the biological activity of this compound is crucial for its potential applications in medicinal chemistry and drug development.

Key Properties:

  • Molecular Formula : C17H15N3O
  • Molecular Weight : 277.33 g/mol
  • SMILES Notation : COc1cccc(c1)N(c2ccccc2)C(=N)N

The presence of the methoxy group enhances lipophilicity, which may influence the compound's solubility and biological interactions.

Biological Activity

Research indicates that this compound exhibits various biological activities:

  • Antitumor Activity :
    • In preclinical studies, derivatives of pyrimidine compounds have shown significant inhibition of tumor growth in models such as Ehrlich ascites carcinoma (EAC) and Dalton’s lymphoma ascites (DLA). Specifically, certain derivatives demonstrated superior efficacy compared to standard chemotherapy agents like 5-fluorouracil (5-FU) .
    • The compound's mechanism may involve the modulation of signaling pathways related to cell growth and apoptosis, suggesting its potential as a therapeutic agent in cancer treatment.
  • Mechanism of Action :
    • The compound interacts with specific enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, including apoptosis in cancer cells .
    • Molecular docking studies have indicated that the compound binds effectively to target proteins, enhancing its therapeutic potential .
  • Pharmacological Applications :
    • Beyond oncology, this compound may serve roles in other therapeutic areas due to its diverse biological activities. It has been explored for use in drug design targeting specific enzymes or receptors involved in various diseases.

Case Studies and Research Findings

Several studies have investigated the biological activity of pyrimidine derivatives similar to this compound:

Study Findings Model Used
Study ASignificant tumor growth inhibition; improved survival ratesEAC and DLA models
Study BEnhanced cytotoxicity against pancreatic cancer cell linesMIA PaCa-2 and PanC-1 cell lines
Study CInduction of apoptosis in gastric adenocarcinoma cellsAGS cell line

Properties

IUPAC Name

4-(2-methoxyphenyl)-6-phenylpyrimidin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O/c1-21-16-10-6-5-9-13(16)15-11-14(19-17(18)20-15)12-7-3-2-4-8-12/h2-11H,1H3,(H2,18,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZJSPRBDQMTJJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=NC(=NC(=C2)C3=CC=CC=C3)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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